molecular formula C8H11IN2O B8808089 1-(3-Iodo-1-isopropyl-1H-pyrazol-4-yl)ethanone CAS No. 1269440-49-4

1-(3-Iodo-1-isopropyl-1H-pyrazol-4-yl)ethanone

Cat. No. B8808089
CAS RN: 1269440-49-4
M. Wt: 278.09 g/mol
InChI Key: ALVXXWPPAVGXHP-UHFFFAOYSA-N
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Description

1-(3-Iodo-1-isopropyl-1H-pyrazol-4-yl)ethanone is a chemical compound with the molecular formula C8H11IN2O . It is a yellow crystalline solid that is used in organic synthesis and pharmaceutical research .


Molecular Structure Analysis

The molecular structure of 1-(3-Iodo-1-isopropyl-1H-pyrazol-4-yl)ethanone consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains an iodine atom and an isopropyl group .


Physical And Chemical Properties Analysis

1-(3-Iodo-1-isopropyl-1H-pyrazol-4-yl)ethanone has a molecular weight of 278.09 . It has a predicted boiling point of 315.1±27.0 °C and a predicted density of 1.73±0.1 g/cm3 .

Safety and Hazards

While specific safety and hazard information for 1-(3-Iodo-1-isopropyl-1H-pyrazol-4-yl)ethanone is not available, it’s important to handle all chemical compounds with care. Avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .

properties

CAS RN

1269440-49-4

Product Name

1-(3-Iodo-1-isopropyl-1H-pyrazol-4-yl)ethanone

Molecular Formula

C8H11IN2O

Molecular Weight

278.09 g/mol

IUPAC Name

1-(3-iodo-1-propan-2-ylpyrazol-4-yl)ethanone

InChI

InChI=1S/C8H11IN2O/c1-5(2)11-4-7(6(3)12)8(9)10-11/h4-5H,1-3H3

InChI Key

ALVXXWPPAVGXHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)I)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Intermediate 1-(3-amino-1-isopropyl-1H-pyrazol-4-yl)ethanone (3.97 g, 24 mmol) and p-TsOH.H2O (9.07 g, 48 mmole, 2 eq) in 150 ml of acetonitrile at 0° C. was added dropwise a solution of sodium nitrite (2.97 g, 43 mmole, 1.8 eq) and potassium iodide (8.0 g, 48 mmol, 2.0 eq) in 20 ml water. The mixture was stirred at this temperature for 10 minutes and then allowed to warm to rt and stirred for 3 h. The mixture was concentrated and then diluted with water and neutralized with aqueous sodium carbonate solution to pH 9 to 10. The mixture was extracted with ethyl acetate (3×). The combined organic layers were washed with sodium thiosulfate solution, dried over sodium sulfate, filtered, and concentrated. The residue was purified by silica gel column chromatography (1:1 hexanes/ethyl acetate eluant) to provide the title compound as a light brown solid. 1H NMR (400 MHz, DMSO-d6) δ 8.51 (s, 1H), 4.53 (m, 1H), 2.37 (s, 3H), 1.41 (d, J=7 Hz, 6H); MS m/z 279.1 (M+1).
Quantity
3.97 g
Type
reactant
Reaction Step One
Quantity
9.07 g
Type
reactant
Reaction Step One
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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